molecular formula C9H13ClN6O2 B2794180 1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride CAS No. 1193388-38-3

1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride

Cat. No.: B2794180
CAS No.: 1193388-38-3
M. Wt: 272.69
InChI Key: JYYRGPHIKISBFO-UHFFFAOYSA-N
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Description

1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features a piperidine ring attached to a triazolopyridazine core, which is further modified to form a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride typically involves multiple steps, starting with the formation of the triazolopyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors. The piperidine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions are key in introducing different substituents onto the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, or halides can be used, often in the presence of a base like sodium hydride (NaH).

Major Products Formed:

  • Oxidized derivatives: Various hydroxyl, carbonyl, or carboxyl derivatives.

  • Reduced analogs: Compounds with reduced nitrogen atoms or other reduced functional groups.

  • Substituted derivatives: Compounds with different substituents on the piperidine ring.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying the biological activity of triazolopyridazine derivatives.

  • Medicine: Investigating potential therapeutic uses, such as antimicrobial or anticancer properties.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Triazolopyridazine derivatives

  • Other heterocyclic compounds

Uniqueness: 1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride is unique due to its specific structural features, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-piperidin-4-yl-5,6-dihydrotriazolo[4,5-d]pyridazine-4,7-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2.ClH/c16-8-6-7(9(17)13-12-8)15(14-11-6)5-1-3-10-4-2-5;/h5,10H,1-4H2,(H,12,16)(H,13,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYRGPHIKISBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=C(C(=O)NNC3=O)N=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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